2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the rhodanine-based acetamide family, characterized by a (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl core linked to an N-(4-methoxyphenyl)acetamide group. The 3-bromo substituent on the benzylidene ring and the 4-methoxy group on the phenylacetamide moiety are critical to its physicochemical and biological properties. Rhodanine derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities due to their ability to modulate cellular pathways, such as angiogenesis and proliferation .
Synthesis: The compound is synthesized via a base-catalyzed condensation of 2-thioxothiazolidin-4-one with 3-bromobenzaldehyde, followed by coupling with N-(4-methoxyphenyl)acetamide. Potassium carbonate in ethanol is commonly employed for optimal yield, as demonstrated in analogous syntheses .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S2/c1-25-15-7-5-14(6-8-15)21-17(23)11-22-18(24)16(27-19(22)26)10-12-3-2-4-13(20)9-12/h2-10H,11H2,1H3,(H,21,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDVGDENNTOKQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-methoxyphenylacetic acid under appropriate reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Synthetic Scalability: Ethanol and K2CO3-based protocols are cost-effective and scalable, supporting further preclinical development .
Biological Activity
The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a derivative of thiazolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.39 g/mol. The structure includes a thiazolidine ring, a bromobenzylidene moiety, and an acetamide group, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolidine derivatives, including the compound . A significant study evaluated various thiazolidinones for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor activity by decreasing cell viability in cancer cell lines such as MDA-MB-231, HCT116, HT29, MCF7, and SW620 .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | MDA-MB-231 | 15 |
| 9e | HCT116 | 10 |
| 9g | HT29 | 12 |
| 10e | MCF7 | 8 |
Antifungal Activity
The antifungal potential of thiazolidine derivatives has also been investigated. In vitro studies demonstrated that certain compounds effectively inhibited the growth of various Candida species, including Candida albicans and Candida tropicalis. The mechanism involves the inhibition of fungal protein mannosyl transferase 1 (PMT1), which is critical for fungal cell wall integrity .
Table 2: In Vitro Antifungal Activity
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | <100 |
| Compound B | Candida krusei | <200 |
| Compound C | Candida glabrata | <150 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The thiazolidine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins, enhancing binding affinity to target sites involved in tumor progression and fungal growth.
Case Studies
- Antitumor Efficacy : A study conducted by Da Silva et al. evaluated the efficacy of thiazolidinone derivatives against glioblastoma cells. The findings suggested that compounds with specific substitutions on the thiazolidine ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Antifungal Screening : Research by Sortino et al. assessed the antifungal properties of various thiazolidine derivatives. The study concluded that modifications in the aromatic substituents significantly influenced antifungal activity, with some compounds demonstrating superior efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
